1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
Description
Historical Development of Triazolopyridine Derivatives
Triazolopyridines emerged as a structurally unique class of heterocycles following early 20th-century explorations into nitrogen-rich fused ring systems. The fusion of a triazole ring with pyridine creates a rigid bicyclic scaffold capable of diverse electronic interactions, a property first exploited in antidepressant drugs like trazodone in the 1970s. Subsequent decades saw expansion into antiviral and anticancer applications, exemplified by filgotinib (JAK1 inhibitor) and tucatinib (HER2/EGFR inhibitor), which leverage triazolopyridine’s capacity for π-π stacking and hydrogen bonding.
Synthetic innovations have been critical to this progression. Early routes relied on imine intermediates or multistep amidation-dehydration sequences, as seen in 1991 and 2008 protocols. A breakthrough came with ultrasonic-assisted cyclization methods, such as the reaction of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with carboxylic acids in POCl3 under ultrasonic irradiation, which reduced reaction times from >12 hours to 3 hours while maintaining yields of 35–44%. This methodological advance enabled efficient derivatization of the triazolopyridine core, setting the stage for targeted functionalization.
Significance of Triazolo[4,3-a]Pyridine Scaffold in Medicinal Chemistry
The triazolo[4,3-a]pyridine system offers distinct advantages in drug design:
- Planar aromaticity : Facilitates insertion into hydrophobic protein pockets while maintaining metabolic stability.
- Tautomerism : The triazole ring’s ability to adopt multiple tautomeric states enhances binding versatility, as demonstrated in M5 muscarinic receptor antagonists like VU6036864 (IC50 = 20 nM).
- Electron-deficient character : The trifluoromethyl group at position 8, as in the target compound, augments electron withdrawal, improving membrane permeability and resistance to oxidative metabolism.
Structure-activity relationship (SAR) studies reveal that substitutions at positions 3 and 8 profoundly influence target engagement. For instance, 3-(2-methoxyphenyl)-1,2,4-triazolo[4,3-a]pyridine derivatives exhibit 44% yield and defined crystalline morphology (m.p. 129–132°C), while 3-(4-propylphenyl) analogues show altered pharmacokinetic profiles. These findings underscore the scaffold’s adaptability to structure-driven optimization.
Evolution of Urea-Functionalized Heterocycles in Drug Discovery
Urea groups have transitioned from mere hydrogen-bond donors to sophisticated conformational modulators. When appended to triazolopyridines, the urea moiety:
- Enhances solubility : Polar urea groups counterbalance the scaffold’s hydrophobicity, as evidenced in late sodium current inhibitor GS-458967 (aqueous solubility >50 µM).
- Enables bidentate binding : The urea’s dual NH groups coordinate with aspartate/glutamate residues, a feature exploited in kinase inhibitors.
- Modulates pharmacokinetics : Ethylurea chains, as in the target compound, balance lipophilicity (clogP ≈ 2.1) and metabolic stability, avoiding excessive hepatic clearance.
Synthetic routes to urea-triazolopyridine conjugates typically involve:
- Suzuki-Miyaura coupling : Introduces aryl/heteroaryl groups to the pyridine ring.
- Reductive amination : Links urea precursors to the triazole’s methyl position, as in GS-458967’s synthesis.
- Ultrasonic cyclocondensation : Combines hydrazine precursors with carboxylic acids under controlled thermal conditions.
Research Significance and Current Scientific Interest
The convergence of triazolopyridine and urea chemistries addresses three pressing challenges in drug discovery:
- CNS penetration : Compounds like VU6036864 achieve brain-to-plasma ratios (Kp,uu = 0.65) suitable for targeting neurological disorders.
- Selectivity optimization : The trifluoromethyl group’s steric and electronic effects minimize off-target interactions, as shown by >500-fold selectivity for M5 over M1–M4 receptors.
- Metabolic resilience : Deuteration strategies, such as tetradeuterated piperidine in VU6036864, prolong half-life without altering target affinity.
Recent patent activity (e.g., CN103613594A) highlights industrial interest in scalable triazolopyridine synthesis, while academic studies explore their utility in photopharmacology and covalent inhibitor design. The target compound’s dual functionality positions it as a versatile candidate for further mechanistic and translational studies.
Properties
IUPAC Name |
1-ethyl-3-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N5O/c1-2-15-10(20)16-6-8-17-18-9-7(11(12,13)14)4-3-5-19(8)9/h3-5H,2,6H2,1H3,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHLSAAOALHMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields and short reaction times . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling trifluoromethylated intermediates.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to remove oxygen functionalities or reduce double bonds.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Enzyme Inhibition
Enzyme inhibition is one of the primary applications of 1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea.
- Urease Inhibition : Urease is an enzyme linked to several pathological conditions, including kidney stones and urinary tract infections. Compounds similar to this have been reported to exhibit potent urease inhibitory activity. For instance, studies have shown that urease inhibitors can significantly reduce the formation of struvite crystals in vitro, suggesting potential therapeutic use in preventing kidney stones .
- Kinase Inhibition : The triazole ring is known for its role in kinase inhibition. Kinases are critical targets in cancer therapy due to their role in cell signaling pathways that regulate cell growth and division. The structural characteristics of this compound suggest it may interact with specific kinase targets effectively .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties:
- Bacterial Inhibition : Research indicates that derivatives containing triazole and pyridine moieties exhibit significant antibacterial activity against various strains of bacteria. For example, studies have demonstrated that related compounds show minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 15 | S. aureus, E. coli |
| Ciprofloxacin | 10 | S. aureus, E. coli |
| Chloramphenicol | 20 | S. aureus, E. coli |
Case Study: U937 Cell Line
In vitro studies have shown that the compound exhibits promising anticancer activity:
- Cell Proliferation Inhibition : In a study involving the U937 cell line (a human histiocytic lymphoma cell line), the compound displayed an IC50 value of 16.23 μM, indicating it effectively inhibits cell proliferation compared to etoposide (IC50 = 17.94 μM). This suggests potential mechanisms involving apoptosis or cell cycle arrest .
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| U937 | 16.23 | Etoposide | 17.94 |
| THP-1 | >50 | Doxorubicin | 0.5 |
Mechanism of Action
The mechanism of action of 1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. This can result in the inhibition or activation of specific enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features and substituents of the target compound with three analogues from literature:
Key Observations
Core Heterocycle Variations: The main compound and –3 share the [1,2,4]triazolo[4,3-a]pyridine core, whereas uses a pyrrolo-triazolopyrazine system. The latter may exhibit altered π-π stacking interactions in biological targets .
Substituent Effects :
- Urea vs. Trimethylurea : The main compound’s urea group (-NHCONH-) enables hydrogen bonding, critical for target engagement. In contrast, ’s N,N,N-trimethylurea is more lipophilic and less H-bond capable, favoring membrane permeability .
- Halogen vs. CF₃ : ’s 8-Cl substituent increases electronegativity, possibly enhancing binding to electron-rich enzyme pockets, while the 6-CF₃ group synergizes for stability .
Physicochemical Properties: The ethyl ester in (C₉H₉N₃O₂) introduces polarity but risks hydrolysis to a carboxylic acid, altering bioavailability .
Biological Activity
1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea (CAS Number: 2034286-91-2) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 287.24 g/mol. The presence of the trifluoromethyl group and the triazole ring contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂F₃N₅O |
| Molecular Weight | 287.24 g/mol |
| CAS Number | 2034286-91-2 |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral and anticancer agent.
Antiviral Activity
Research indicates that compounds containing the triazolo-pyridine moiety exhibit significant antiviral properties. For instance, related compounds have shown efficacy against viruses such as the Tobacco Mosaic Virus (TMV) and other viral pathogens. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .
Anticancer Properties
Studies have demonstrated that derivatives of triazolo-pyridine can inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. Inhibition of IDO1 enhances the immune response against tumors, making these compounds promising candidates in cancer immunotherapy . In vitro studies have reported cytotoxic effects at concentrations as low as 10 μM against various cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the heterocyclic head group significantly influence the biological activity of these compounds. For example, replacing different substituents on the triazole ring can enhance potency while reducing off-target effects such as cardiotoxicity associated with hERG channel inhibition .
Key Findings from SAR Studies
- Potency : Compounds with lower pKa values exhibited reduced affinity for hERG channels while maintaining antiviral activity.
- Efficacy : The most potent analogs demonstrated EC50 values in the nanomolar range against Cryptosporidium parvum, indicating strong in vivo efficacy .
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Cryptosporidiosis Treatment : In animal models, compounds similar to this compound showed significant efficacy in reducing parasite load in infected mice and calves .
- Cancer Immunotherapy : A study demonstrated that a related compound effectively inhibited IDO1 in A375 melanoma cells, leading to enhanced T-cell activation and tumor regression in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
